Product packaging for ADYNERIN(Cat. No.:)

ADYNERIN

Cat. No.: B8259029
M. Wt: 516.7 g/mol
InChI Key: BYZQVAOKDQTHHP-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Cardenolides are a significant class of naturally occurring steroid derivatives found in certain plants and insects. numberanalytics.comnumberanalytics.com In the broad field of natural products chemistry, these compounds are recognized for their potent biological activities, which stem from their unique chemical structures. numberanalytics.com Historically, plants containing cardenolides have been used in traditional medicine for centuries, most notably as heart tonics and diuretics. nih.govresearchgate.net Their study is a classic example of how compounds from natural sources can lead to the development of therapeutic agents. The ecological role of cardenolides is also of great interest, as they often serve as a chemical defense mechanism for plants against herbivores. numberanalytics.com

Overview of Cardiac Glycosides as a Class of Natural Products

Cardiac glycosides are a class of organic compounds that are characterized by a steroid nucleus attached to a sugar moiety (glycoside) and a lactone ring at the C17 position. researchgate.netwikipedia.org They are broadly classified into two main groups based on the type of lactone ring: cardenolides, which have a five-membered unsaturated butyrolactone ring, and bufadienolides, which possess a six-membered pyrone ring. researchgate.net Adynerin (B141054) falls into the cardenolide subgroup. nih.gov

The general structure of a cardiac glycoside consists of a steroid core composed of four fused rings. wikipedia.org The sugar component, which can consist of one to four sugar units, influences the solubility and pharmacokinetic properties of the molecule. numberanalytics.com The biosynthesis of cardiac glycosides follows the mevalonic acid pathway, which is also responsible for the formation of other terpenoids and steroids. nuph.edu.uaphiladelphia.edu.jo The primary mechanism of action for which cardiac glycosides are known is the inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiac muscle cells. nih.govwikipedia.org

Historical Academic Research on this compound

A US patent filed in the early 1970s describes a process for isolating oleandrin (B1683999) from Nerium odorum, which also mentions the separation of other compounds, including this compound, from the mother liquor via column chromatography. google.com This process involved the heat treatment of the plant material to facilitate the enzymatic hydrolysis of native glycosides. google.com Further studies on the constituents of Nerium oleander have continued to identify this compound among the various cardenolides present in the plant's leaves and stems. nih.gov

Interactive Data Table: General Properties of this compound

PropertyValueSource
Molecular Formula C30H44O7 nih.gov
Molecular Weight 516.7 g/mol nih.gov
CAS Number 35109-93-4 nih.gov
Class Cardenolide Glycoside nih.gov
Natural Source Nerium oleander nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O7 B8259029 ADYNERIN

Properties

IUPAC Name

3-[14-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZQVAOKDQTHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Chemical Characterization

Advanced Spectroscopic and Computational Methods for Structural Confirmation

Mass Spectrometry (Low and High Resolution MS, MS/MS)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of adynerin (B141054), providing vital information on its molecular weight and elemental composition. Both low and high-resolution mass spectrometry, often coupled with tandem mass spectrometry (MS/MS), are employed to gain a comprehensive understanding of its structure.

In low-resolution mass spectrometry, this compound's molecular weight is determined. High-resolution mass spectrometry (HRMS) offers the advantage of providing the exact mass of the molecule with high accuracy, which allows for the determination of its elemental formula. nih.govmdpi.com This is a critical step in distinguishing this compound from other compounds that may have the same nominal mass. For instance, techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been utilized in the phytochemical profiling of extracts containing this compound and other cardenolides. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. In the analysis of this compound, electrospray ionization (ESI) in the positive ion mode is commonly used. Current time information in Edmonton, CA. A typical UPLC-MS/MS method with multiple reaction monitoring (MRM) has identified a specific transition for this compound at a mass-to-charge ratio (m/z) of 534 → 113. Current time information in Edmonton, CA.nih.gov

The fragmentation patterns observed in the MS/MS spectra of cardenolides like this compound are characteristic and informative. The fragmentation is typically initiated by the cleavage of the glycosidic bond, leading to the loss of the sugar moiety. nih.gov Subsequent fragmentation of the aglycone portion often involves the sequential loss of water molecules from the steroid nucleus. nih.gov The analysis of these fragmentation pathways is crucial for confirming the identity of the aglycone and the attached sugar. The detailed fragmentation patterns obtained from high-resolution MS/MS can serve as a "fingerprint" for the compound, aiding in its unambiguous identification in complex biological matrices. nih.govacs.org

Interactive Data Table: Key Mass Spectrometric Data for this compound

ParameterTechniqueObserved m/zInterpretationReference
Parent IonESI-MS534[M+H]⁺ or [M+Na]⁺ Current time information in Edmonton, CA.
MS/MS TransitionMRM534 → 113Parent ion → Fragment ion Current time information in Edmonton, CA.nih.gov
Characteristic FragmentMS/MSVariesLoss of sugar moiety nih.gov
Characteristic FragmentMS/MSVariesSequential loss of H₂O from aglycone nih.gov

Quantum Chemical Calculations for Stereochemical Assignments (e.g., C-20 configuration)

While spectroscopic methods like NMR and mass spectrometry are powerful for determining the planar structure and connectivity of a molecule, establishing the absolute configuration of all stereocenters often requires additional advanced techniques. For complex molecules like this compound, with multiple chiral centers, this can be particularly challenging. The stereochemistry at the C-20 position of the butenolide ring is a critical determinant of the biological activity of cardenolides.

Quantum chemical calculations have emerged as a powerful tool to resolve such stereochemical ambiguities. frontiersin.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the theoretical NMR chemical shifts or other spectroscopic properties for all possible stereoisomers of a molecule. frontiersin.org By comparing the calculated data with the experimental data, the most likely stereoisomer can be identified.

For this compound and its derivatives, quantum chemical calculations have been specifically applied to determine the configuration at the C-20 position. frontiersin.org The process involves building computational models of both the (20R) and (20S) epimers. The geometries of these isomers are optimized, and their NMR parameters are calculated. The calculated chemical shifts for each isomer are then compared with the experimentally obtained NMR data. The isomer whose calculated data shows a better correlation with the experimental values is assigned as the correct structure. This approach provides a robust and reliable method for stereochemical assignment where traditional methods may be inconclusive.

Interactive Data Table: Application of Quantum Chemical Calculations for this compound's C-20 Configuration

Computational MethodApplicationOutcomeSignificanceReference
DFT/HFStereochemical determination of C-20Comparison of calculated vs. experimental NMR dataUnambiguous assignment of the C-20 configuration frontiersin.org
Conformational AnalysisModeling of (20R) and (20S) epimersIdentification of the lowest energy conformers for accurate calculationsEnsures the reliability of the calculated spectroscopic parameters frontiersin.org

Biosynthetic Pathways and Natural Origin

Primary Plant Sources of ADYNERIN (B141054)

This compound has been identified in several plant species, primarily within the Apocynaceae family, known for producing cardiac glycosides. medchemexpress.comchemfaces.comha.org.hkmedchemexpress.comtaylorandfrancis.com

Plant SourceFamilyCompounds Found Including this compound
Nerium oleander (Apocynaceae)ApocynaceaeThis compound, Oleandrin (B1683999), Odorosides, Neriifolin, Neriantin, Oleaside A, Oleandrigenin, Neritaloside, Uvaol diacetate, Neridienone B, Ursolic acid, alpha-amyrin, beta-sitosterol, betulin, foliandrin, folinerin, gitoxigenin, isoquercitrin, lauric-acid, linoleic-acid, neriin, oleic-acid, quercetin, rutin, stigmasterol, uzarigenin. medchemexpress.comglpbio.combiocrick.comha.org.hkmedchemexpress.comhxcoexp.commedchemexpress.comnordicbiosite.comdrozel.orgplanetayurveda.comambeed.cnresearchgate.netrsc.orgikiam.edu.ec
Nerium indicum Mill.ApocynaceaeThis compound, Oleandrin, Nerideinone A, 12β-D-hydroxypregna- 4,6,16-trien-3,20-dione, Ursolic acid, Daneric acid, Neriucoumaric acid, 16-Anhydrodeacetylnerigoside, Adynerigenin beta-neritrioside. medchemexpress.commedchemexpress.complanetayurveda.comwikidata.orgptfarm.plchemfaces.com
Nerium odorumApocynaceaeThis compound, Oleandrin, Neriifolin, Neriantin, Odorosid A, 16-deacetylanhydrooleandrin, Oleandrigenin, Digitoxigenin α-L-oleandroside. hxcoexp.comwikidata.orgjst.go.jpnii.ac.jpamanote.com
Parepigynum funingenseApocynaceae5α-ADYNERIN-Type Cardenolides, Funingenoside U, (17R)-3β-hydroxy-4β-acetoxy-8, 14β-epoxy-5α-card-20(22)-enolide, new 5α-adynerin-type compounds. nih.govlookchem.comfrontiersin.orgkib.ac.cn222.198.130

Nerium oleander (Apocynaceae)

Nerium oleander is a well-established primary source of this compound. medchemexpress.comglpbio.combiocrick.commedchemexpress.comnordicbiosite.comambeed.cn The plant is known to contain a variety of cardiac glycosides, with this compound being one of the identified constituents in its herbs and leaves. medchemexpress.comglpbio.combiocrick.comha.org.hkhxcoexp.comdrozel.orgresearchgate.netrsc.org Research has focused on isolating and characterizing this compound from this species. biocrick.comdrozel.org

Nerium indicum Mill.

Nerium indicum Mill. is another plant source where this compound has been found. medchemexpress.commedchemexpress.complanetayurveda.comwikidata.orgptfarm.pl Studies on the chemical constituents of Nerium indicum have reported the presence of this compound along with other cardenolides and compounds. medchemexpress.comptfarm.pl

Nerium odorum

Nerium odorum also contains this compound. hxcoexp.comwikidata.org Investigations into the glycosides present in the leaves and root bark of Nerium odorum have led to the isolation and identification of this compound. hxcoexp.comjst.go.jpnii.ac.jpamanote.com

Parepigynum funingense (Source of 5α-ADYNERIN-Type Cardenolides)

Parepigynum funingense is noted as a source of 5α-ADYNERIN-type cardenolides. nih.govlookchem.comfrontiersin.orgkib.ac.cn222.198.130 Research on this plant has led to the discovery of new compounds structurally related to 5α-ADYNERIN. nih.govfrontiersin.org222.198.130

Context of Cardenolide Biosynthesis

Cardenolides, including this compound, are steroidal metabolites found in plants. oup.comtaylorandfrancis.comresearchgate.net Their biosynthesis is a complex process that is not yet fully understood, though significant progress has been made in identifying some of the key enzymatic steps. oup.commpg.dempg.debiorxiv.org Cardenolides are characterized by a steroid core structure and a butenolide ring at C-17. taylorandfrancis.comikiam.edu.ecresearchgate.net The biosynthesis is proposed to involve the conversion of sterol precursors. oup.commpg.deresearchgate.net Recent studies have identified enzymes, such as those from the CYP87A family, that catalyze the formation of pregnenolone, considered a precursor for plant steroid biosynthesis, including cardenolides. mpg.dempg.de

Precursors and Isoprenoid Pathways

The biosynthesis of steroids, including the cardenolide core structure, is linked to the isoprenoid pathway. taylorandfrancis.comrsc.orgresearchgate.netoup.comresearchgate.netiese.edu Isoprenoids are derived from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). rsc.orgresearchgate.netoup.comresearchgate.net In plants, IPP and DMAPP are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. rsc.orgresearchgate.netoup.comresearchgate.net The MVA pathway is generally associated with the synthesis of triterpenes and sterols. rsc.orgoup.com While cholesterol has been proposed as a substrate for cardenolide biosynthesis, indirect evidence also suggests that phytosterols (B1254722) may serve as precursors. oup.comresearchgate.netresearchgate.net The condensation of two farnesyl diphosphate molecules by squalene (B77637) synthase is an early step in the biosynthesis of squalene, a precursor to steroids. researchgate.net

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are fundamental five-carbon (C5) isoprenoid precursor molecules. wikipedia.orgwikipedia.orgfrontiersin.orgrsc.orgnih.govechelon-inc.comnih.govnih.govresearchgate.net These two activated isoprene (B109036) units are the building blocks for the vast diversity of isoprenoid compounds found in nature, a class that includes terpenes, terpenoids, and steroids like cardiac glycosides. wikipedia.orgfrontiersin.orgrsc.orgnuph.edu.uanih.govechelon-inc.comnih.gov The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). wikipedia.orgwikipedia.orgrsc.org

Mevalonate (MVA) Pathway

The mevalonate (MVA) pathway is one of the primary routes for the biosynthesis of IPP and DMAPP. This pathway is found in eukaryotes (including the cytosol of plants), archaea, and some Gram-positive bacteria. wikipedia.orgfrontiersin.orgrsc.orgnih.govechelon-inc.comnih.govnih.gov The MVA pathway begins with the condensation of three molecules of acetyl-coenzyme A, leading to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.orgnih.gov HMG-CoA is then converted to mevalonic acid (MVA), which subsequently undergoes phosphorylation and decarboxylation steps to yield IPP. rsc.org IPP is then isomerized to DMAPP by IPP isomerase. wikipedia.orgwikipedia.orgrsc.org In plants, the MVA pathway is localized in the cytosol and is typically responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgresearchgate.net Steroids, including cardiac glycosides like this compound, are triterpenoid-derived compounds, with squalene (a C30 triterpene) being an intermediate in steroid biosynthesis. nuph.edu.uacolab.ws

Methylerythritol Phosphate (MEP) Pathway

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an alternative route for IPP and DMAPP biosynthesis. wikipedia.orgrsc.orgnih.govechelon-inc.comnih.govnih.gov This pathway is present in most bacteria (including Gram-negative bacteria), cyanobacteria, green microalgae, and in the plastids of higher plants. wikipedia.orgrsc.orgechelon-inc.comnih.govnih.gov The MEP pathway starts with the condensation of glyceraldehyde 3-phosphate and pyruvate, leading to the formation of 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgechelon-inc.comnih.gov Through a series of enzymatic steps, DXP is converted to MEP and eventually to IPP and DMAPP. rsc.org In plants, the MEP pathway is localized in plastids and is generally responsible for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org While the MVA pathway is the primary route for the triterpenoid (B12794562) precursors of steroids in the plant cytosol, there can be some level of metabolic crosstalk or contribution from the MEP pathway depending on the specific compound and plant species. wikipedia.orgresearchgate.net

The biosynthesis of the cardenolide core structure of this compound is understood to follow the mevalonate pathway, leading to the formation of the steroidal backbone. nuph.edu.uacolab.ws The attachment of the sugar moiety, a β-d-diginoside in the case of this compound, involves glycosylation steps catalyzed by specific enzymes. biocrick.comnuph.edu.ua Research findings indicate that cardiac glycosides like this compound are present in Nerium oleander, highlighting this plant as a natural source medchemexpress.comchemfaces.comwur.nlbiocrick.commedchemexpress.comarabjchem.org. Studies have focused on the isolation and structural identification of this compound from Nerium oleander biocrick.com.

Molecular and Cellular Mechanisms of Action Pre Clinical Investigations

General Principles of Cardenolide Action in Cellular Systems

Cardenolides, including Adynerin (B141054), exert their primary effect by targeting the Na+/K+-ATPase, a crucial enzyme embedded in the plasma membrane of animal cells. mdpi.commdpi.com This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process fueled by the hydrolysis of ATP. mdpi.comnih.gov

Beyond its fundamental role as an ion pump, the Na+/K+-ATPase also functions as a signaling transducer or a docking station for various protein interactions, forming a complex that can initiate intracellular signaling cascades. mdpi.comfrontiersin.org The binding of cardenolides to the Na+/K+-ATPase can modulate these signaling pathways, influencing a wide array of cellular processes such as cell growth, differentiation, and apoptosis. mdpi.com The expression of different isoforms of the Na+/K+-ATPase α-subunit in various tissues and cancer cells can influence the sensitivity of cells to different cardenolides. nih.gov

Inhibition of Na+/K+-ATPase

The hallmark of cardenolide action is the inhibition of the Na+/K+-ATPase pump. mdpi.comnih.gov Extracts from Nerium oleander, which contain this compound, have demonstrated this inhibitory activity. mdpi.com

The inhibition of the Na+/K+-ATPase by cardenolides directly disrupts the maintenance of intracellular ion concentrations. The primary consequence is an increase in the intracellular sodium concentration. This elevation, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, leading to a subsequent increase in the intracellular calcium concentration. nih.gov Furthermore, the disruption of the Na+/K+ pump's activity inherently affects the intracellular potassium levels. Studies on dispersed bovine parathyroid cells have shown that changes in extracellular potassium concentrations, which influence the Na+/K+-ATPase activity, can alter intracellular potassium and sodium ratios. mdpi.com

Impact of Na+/K+-ATPase Inhibition by Cardenolides on Intracellular Ions
Intracellular IonEffect of InhibitionUnderlying Mechanism
Sodium (Na+)IncreaseDirect blockage of the Na+/K+-ATPase pump, preventing Na+ extrusion.
Potassium (K+)DecreaseDisruption of K+ influx through the Na+/K+-ATPase pump.
Calcium (Ca2+)IncreaseAltered function of the Na+/Ca2+ exchanger due to increased intracellular Na+.

While specific molecular docking studies for this compound with the Na+/K+-ATPase protein are not extensively available in the public domain, research on other cardenolides provides significant insights into this interaction. Mathematical modeling and experimental data for other cardiac glycosides have helped to characterize the binding sites on the Na+/K+-ATPase. nih.gov These studies reveal the existence of high- and low-affinity binding sites for these ligands. nih.gov The interaction is complex, involving multiple subunits of the enzyme and is influenced by the concentrations of ATP, Na+, and K+. nih.gov The binding of cardenolides induces conformational changes in the enzyme, which is central to its inhibition and the subsequent signaling events. frontiersin.org

Modulation of Intracellular Signaling Pathways

The interaction of this compound and other cardenolides with the Na+/K+-ATPase initiates a cascade of downstream signaling events within the cell.

Recent studies on extracts of Nerium oleander containing this compound suggest a role in the induction of DNA damage. A hydroalcoholic extract of Nerium oleander was found to cause DNA damage, indicated by the formation of γ-H2AX foci, in cancer cells. nih.gov The cytotoxicity of this extract was slightly enhanced in cells deficient in BRCA2, a key protein in homologous recombination repair, further suggesting an interplay with the DNA damage response (DDR) pathway. nih.gov Another study on a specific Nerium oleander extract, PBI-05204, demonstrated that it enhances the sensitivity of glioblastoma cells to radiation by promoting DNA damage and hindering DNA repair mechanisms. frontiersin.org Furthermore, the related cardenolide Oleandrin (B1683999) has been shown to suppress the expression of Rad51, a critical protein in the homologous recombination repair pathway, leading to an induction of the DNA damage response. nih.gov The DDR is a complex network that detects and repairs DNA lesions to maintain genomic stability. nih.govnih.govwikipedia.org

The cellular changes induced by cardenolides often involve the generation of reactive oxygen species (ROS). Pre-treatment of cancer cells with antioxidants has been shown to partially prevent the cytotoxic effects of Nerium oleander extract, indicating that ROS production contributes to its mechanism of action. nih.gov ROS are chemically reactive molecules containing oxygen that can act as important signaling molecules but can also cause oxidative stress and damage to cellular components when produced in excess. nih.govnih.govyoutube.com

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling pathways, is a key player in cellular responses to stress, including oxidative stress. scbt.com Studies on Nerium oleander flower extracts have shown a slight reduction in the phosphorylation levels of MAP kinases, including JNK, in response to inflammatory stimuli. scispace.com More broadly, the activation of the JNK pathway is a known consequence of ROS generation and can lead to various cellular outcomes, including apoptosis. nih.gov The interplay between ROS and JNK signaling is complex, with ROS capable of activating the JNK pathway, which in turn can influence further ROS production. nih.gov

Modulation of Intracellular Signaling by this compound-Containing Extracts
Signaling PathwayObserved EffectKey Findings from Pre-clinical Studies
DNA Damage Response (DDR)InductionNerium oleander extracts induce γ-H2AX foci formation, suggesting DNA double-strand breaks. nih.gov
Enhanced cytotoxicity in BRCA2-deficient cells. nih.gov
The related cardenolide Oleandrin suppresses Rad51 expression. nih.gov
Reactive Oxygen Species (ROS) GenerationIncreaseAntioxidants partially rescue cells from Nerium oleander extract-induced cytotoxicity. nih.gov
JNK PathwayModulationNerium oleander flower extract slightly reduces phosphorylation of JNK. scispace.com

PI3K/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular network that governs cell growth, survival, proliferation, and metabolism. nih.govyoutube.com It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic development. nih.govnih.govelsevierpure.com The pathway is activated by growth factors and other stimuli, leading to a cascade of phosphorylation events that ultimately regulate protein synthesis and inhibit apoptosis (programmed cell death). youtube.comnih.gov

Direct, specific research detailing the modulatory effects of isolated this compound on the PI3K/mTOR pathway is not extensively documented in the available scientific literature. However, studies on other natural compounds have shown that targeting this pathway is a viable anti-cancer strategy. For instance, the flavonoid Apigenin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathways. nih.gov Similarly, Naringin (B1676962) has been found to block the PI3K/AKT pathway in gastric carcinoma cells. nih.gov While these findings highlight the potential for natural compounds to regulate this network, specific investigations are required to determine if this compound exerts a similar effect.

Nuclear Transcription Factor Modulation (NF-κB, JNK, AP-1, STAT-3)

Nuclear transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, thereby regulating gene expression. Several of these factors, including Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), Activator protein-1 (AP-1), and Signal Transducer and Activator of Transcription 3 (STAT3), are pivotal in inflammatory and oncogenic processes. nih.govharvard.edunih.gov These factors can form complex regulatory networks that drive tumor-promoting inflammation and control the expression of genes involved in cell proliferation, survival, and metastasis. nih.govharvard.edu

There is a lack of specific pre-clinical data focused solely on the modulation of NF-κB, JNK, AP-1, and STAT3 by this compound. Research on other natural compounds has established a precedent for targeting these transcription factors. For example, the coumarin (B35378) derivative Daphnetin has been shown to inhibit the proliferation and migration of lung adenocarcinoma cells by suppressing the JNK, STAT3, and NF-κB signaling pathways. nih.gov Studies have also described the complex interplay between these factors, where NF-κB, STAT3, and AP-1 can form transcriptional complexes that regulate hundreds of oncogenic genes through a positive feedback loop. nih.govharvard.edu Whether this compound participates in or disrupts this network remains an area for future investigation.

ERK1/2 and MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinases (ERK1/2), is a fundamental signaling cascade that relays signals from cell surface receptors to the cell's nucleus. nih.govyoutube.com This pathway is critical for regulating a wide array of cellular processes, including proliferation, differentiation, survival, and cell cycle control. nih.govmdpi.com Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, often associated with the promotion of tumor growth. nih.govmdpi.com

Specific studies detailing the direct interaction between this compound and the ERK1/2 and MAPK pathways are not prominent in existing research. The pathway's importance is well-established, with numerous studies focusing on its role in both normal physiology and disease. For instance, in mouse mammary epithelium, the duration of MAPK(ERK1,2) activation was found to determine the cellular response, with sustained activation leading to branching morphogenesis and transient activation leading to growth without branching. nih.gov The potential for this compound to modulate this key signaling cascade has not yet been specifically elucidated.

HIF1α Inhibition

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). nih.govnih.gov Under hypoxic conditions, often found in solid tumors, HIF-1α becomes stable and promotes the transcription of genes involved in angiogenesis (new blood vessel formation), metabolic adaptation, and cell survival, thereby supporting tumor progression. nih.gov Inhibition of HIF-1α signaling is therefore considered a promising strategy for cancer therapy. nih.gov

Pre-clinical investigations specifically examining the effect of this compound on HIF-1α activity are not currently available. The regulation of HIF-1α is complex, involving pathways such as PI3K/Akt. nih.gov Research on specific HIF-1α inhibitors, such as PX-478, has shown that blocking this factor can reduce tumor growth and ameliorate metabolic dysfunction in pre-clinical models. mdpi.com The capacity of this compound to act as a direct or indirect inhibitor of HIF-1α is yet to be determined.

Notch Signaling Pathway Regulation

The Notch signaling pathway is a highly conserved cell-to-cell communication system essential for embryonic development, tissue homeostasis, and stem cell maintenance. mdpi.comyoutube.comyoutube.com It plays a dual role in cancer, acting as either an oncogene or a tumor suppressor depending on the cellular context. mdpi.comnih.gov The signaling is initiated by direct cell-cell contact, leading to proteolytic cleavage of the Notch receptor and the release of its intracellular domain (NICD), which travels to the nucleus to regulate target gene expression. youtube.comnih.gov

Currently, there is no direct evidence from pre-clinical studies to suggest that this compound modulates the Notch signaling pathway. The pathway's context-dependent role makes it a complex therapeutic target. For example, in prostate cancer, Notch signaling may be oncogenic in the early stages but can function as a tumor suppressor during the progression to a more advanced state. nih.gov Research into how dietary agents might modulate Notch signaling is an emerging field, but specific data on this compound is absent. mdpi.com

Effects on Cellular Processes in Pre-clinical Models

Cell Proliferation Inhibition

A hallmark of cancer is uncontrolled cell proliferation. nih.gov The inhibition of this process is a primary goal of many anti-cancer therapies. Cardiac glycosides, as a class, have demonstrated anti-proliferative effects in various cancer models. researchgate.netsaludintegral.hn

While data on isolated this compound is limited, a standardized cold-water extract of Nerium oleander, for which this compound is a known constituent, has been studied for its anti-cancer potential. This extract, named Breastin, was shown to inhibit the growth of numerous cancer cell lines in vitro.

In Vitro Growth Inhibition by Breastin (Nerium oleander extract)
Cancer TypeNumber of Cell Lines TestedNumber of Cell Lines Inhibited
Hematopoietic Tumors1414
Carcinomas65

The study identified several cardiac glycosides as major components of the active extract. mdpi.com

Major Cardenolide Constituents of Breastin Extract
Compound Name
This compound
Neritaloside
Odoroside A
Odoroside H
Oleandrin
Vanderoside

These findings indicate that extracts containing this compound possess significant anti-proliferative properties, although the precise contribution of this compound alone to this effect requires further specific investigation. mdpi.com Other cardiac glycosides, like Oleandrin, have also been shown independently to inhibit cell proliferation and induce apoptosis in various cancer cell lines. saludintegral.hn

Induction of Apoptosis and Autophagy

This compound, a cardiac glycoside, is thought to share mechanisms with other compounds in its class, which are known to induce both apoptosis and autophagy in cancer cells. Cardiac glycosides can trigger apoptosis through various pathways. researchgate.net One of the primary mechanisms involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium and subsequently calcium levels. cvpharmacology.com This disruption of ion homeostasis can activate signaling cascades that lead to programmed cell death. nih.gov For instance, the cardiac glycoside digoxin (B3395198) has been shown to induce apoptosis by generating reactive oxygen species (ROS), which in turn leads to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases. nih.govresearchgate.net

In addition to apoptosis, cardiac glycosides are also recognized as modulators of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.govnih.gov The role of autophagy in response to cardiac glycoside treatment can be complex and cell-type dependent. nih.gov Some cardiac glycosides have been reported to induce autophagic cell death in cancer cells. nih.gov For example, bufalin, another cardiac glycoside, triggers autophagy in colorectal carcinoma cells through the production of ROS and activation of the JNK signaling pathway. nih.gov Conversely, some studies suggest that cardiac glycosides can also suppress autophagy in certain contexts. nih.gov The interplay between apoptosis and autophagy induction by cardiac glycosides represents a significant area of pre-clinical investigation.

Cell Cycle Arrest

Pre-clinical studies suggest that cardiac glycosides, the class of compounds to which this compound belongs, can exert their anti-cancer effects by inducing cell cycle arrest, thereby halting the proliferation of cancer cells. nih.govencyclopedia.pub This arrest often occurs at specific checkpoints in the cell cycle, such as the G2/M phase. nih.gov The underlying mechanisms can involve the modulation of key regulatory proteins. For instance, some cardiac glycosides have been shown to inhibit the expression of c-Myc, a transcription factor that plays a crucial role in cell cycle progression. nih.govnih.gov The downregulation of c-Myc can lead to a decrease in the levels of proteins like cyclin D and CDC25A, which are essential for the transition through the G1 phase of the cell cycle. nih.gov

Furthermore, the inhibition of the Na+/K+-ATPase by cardiac glycosides can trigger signaling pathways that impact cell cycle regulation. encyclopedia.pub For example, the disruption of ion gradients can affect the MAPK/ERK pathway, which is involved in cell proliferation. encyclopedia.pub In some cancer cell lines, treatment with cardiac glycosides leads to a decrease in the CDK1/Cyclin-B complex, a key regulator of the G2/M transition, resulting in cell cycle arrest at this phase. nih.gov The ability of these compounds to interfere with the normal progression of the cell cycle is a critical aspect of their potential as anticancer agents. nih.gov

Alterations in Membrane Fluidity

The interaction of cardiac glycosides with the cell membrane is a key aspect of their molecular mechanism, and this includes the potential to alter membrane fluidity. The primary target of cardiac glycosides, the Na+/K+-ATPase, is an integral membrane protein, and its inhibition can lead to changes in the cellular environment that may indirectly affect the physical properties of the cell membrane. nih.gov

Direct evidence from studies on certain cardiac glycosides, such as oleandrin, indicates that they can alter membrane fluidity. nih.gov This alteration was observed through changes in microviscosity and a decrease in the binding of the fluorescent probe diphenylhexatriene, which is used to assess the order of the lipid bilayer. nih.gov It is suggested that by modifying membrane fluidity, cardiac glycosides can modulate the function of membrane-bound receptors, such as the IL-8 receptor. nih.gov The ability of phospholipids (B1166683) to protect against the effects of oleandrin further supports the notion that its mechanism involves interaction with the lipid components of the membrane. nih.gov While specific studies on this compound's effect on membrane fluidity are not available, its nature as a cardiac glycoside suggests it may share this property with other members of its class. encyclopedia.pub

Influence on Ion Transporters (e.g., Smf1, Pmr1 in S. cerevisiae)

The primary and most well-documented molecular action of cardiac glycosides, including by extension this compound, is the inhibition of the Na+/K+-ATPase ion pump. cvpharmacology.comwikipedia.org This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane in most animal cells. cvpharmacology.comnih.gov By binding to the α-subunit of the Na+/K+-ATPase, cardiac glycosides stabilize the enzyme in a conformation that prevents the transport of these ions, leading to an increase in intracellular sodium and a decrease in intracellular potassium. cvpharmacology.comnih.gov This disruption of the primary ion transport system has downstream effects on other ion transporters, most notably the Na+/Ca2+ exchanger, which results in an increase in intracellular calcium concentration. cvpharmacology.comnih.gov

While the effects of cardiac glycosides on mammalian ion transporters are extensively studied, direct evidence of their influence on specific ion transporters in yeast, such as Smf1 and Pmr1 in Saccharomyces cerevisiae, is not well-documented. However, the fundamental role of ion homeostasis in all eukaryotic cells suggests that a disruption of major ion gradients by compounds like cardiac glycosides could have widespread and indirect consequences on the function of various other transporters. Pmr1, a Ca2+/Mn2+-ATPase in the Golgi apparatus of yeast, is critical for maintaining proper ion balance within the secretory pathway. A significant alteration in cytosolic ion concentrations due to Na+/K+-ATPase inhibition could potentially impact the function of such pumps. Similarly, Smf1, a manganese transporter, is part of a complex network of metal ion homeostasis that could be indirectly affected by the profound cellular changes initiated by cardiac glycosides.

Studies on Specific Cancer Cell Lines (e.g., A549, KB, P388, L1210, HeLa, D-384)

The cytotoxic potential of this compound and related cardiac glycosides has been evaluated in various cancer cell lines. A standardized cold-water leaf extract of Nerium oleander, containing this compound along with other cardiac glycosides like oleandrin and neritaloside, demonstrated growth inhibition against a panel of 14 hematopoietic tumor cell lines and 5 out of 6 carcinoma cell lines. nih.gov

While specific IC50 values for this compound across all the listed cell lines are not consistently available in the literature, studies on other cardiac glycosides provide insights into their potency against these cancer models. For instance, the cardiac glycoside glucoevatromonoside (B1254432) has shown potent cytotoxicity against the human lung carcinoma cell line A549 , with an IC50 value significantly lower than the conventional chemotherapeutic agent paclitaxel. nih.gov Other studies have also reported the cytotoxicity of cardiac glycosides like digoxin and digitoxin (B75463) against A549 cells. nih.govresearchgate.net

In studies involving the HeLa human cervical cancer cell line, the cardiac glycoside digitoxin has been shown to induce G2/M cell cycle arrest and apoptosis. nih.gov The cytotoxicity of various plant extracts containing cardiac glycosides has also been demonstrated against HeLa cells.

Research on murine leukemia cell lines such as P388 and L1210 has shown their susceptibility to cytotoxic agents, although specific data for this compound is sparse. Similarly, the KB (oral cancer) and D-384 (glioma) cell lines are commonly used in cancer research to screen for cytotoxic compounds. For example, the natural compound naringin has been shown to have cytotoxic effects on KB cells. nih.gov

The table below summarizes representative cytotoxic activities of cardiac glycosides and related compounds on some of the specified cancer cell lines.

Table 1: Cytotoxic Activity of Selected Compounds on Various Cancer Cell Lines

Compound/Extract Cell Line Measurement Result Reference
Nerium oleander extract (contains this compound) Hematopoietic and Carcinoma cell lines Growth Inhibition Active against 14 hematopoietic and 5/6 carcinoma cell lines nih.gov
Glucoevatromonoside A549 (Lung) IC50 19.3 ± 4.5 nM nih.gov
Paclitaxel (for comparison) A549 (Lung) IC50 260.5 ± 70.8 nM nih.gov
Naringin KB (Oral) IC50 125.3 µM nih.gov
Digitoxin HeLa (Cervical) Cell Cycle Arrest Induces G2/M arrest and apoptosis nih.gov

Structure Activity Relationship Sar Studies of Adynerin and Analogs

Identification of Active Pharmacophores

The pharmacologically active region, or pharmacophore, of cardiac glycosides is generally considered to be the aglycone, or steroidal moiety nih.govikiam.edu.ecfrontiersin.org. Key structural features on the aglycone that are essential for the biological activity of cardenolides include the presence of an α,β‐unsaturated lactone ring at C‐17 and a β‐hydroxy group at C‐14 researchgate.net. Additionally, substituents at the C-3β position play a significant role researchgate.net. Studies on related cardenolides like digoxin (B3395198) have highlighted the importance of specific hydroxy groups at positions C-12, C-14, and C-3'a, along with the C-17 unsaturated lactone unit, for cytotoxicity and interaction with Na/K-ATPase nih.govnih.gov. Molecular docking studies, including those involving Adynerin (B141054) with Na/K-ATPase, are instrumental in identifying the specific interaction points between the cardenolide structure and its biological target, thereby helping to define the active pharmacophore nih.govnih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org.

Impact of Glycosidic Moiety on Biological Activity

The glycosidic moiety, typically a sugar attached at the C-3 position of the steroid nucleus, significantly influences the properties and activity of cardiac glycosides wikipedia.orgontosight.ai. While the aglycone is primarily responsible for the intrinsic biological activity, the sugar unit affects factors such as solubility, stability, and pharmacokinetic behavior wikipedia.orgontosight.ai. The presence of the sugar moiety is not strictly essential for the inhibition of Na/K-ATPase in isolated enzyme preparations, but it plays a role in the pharmacodynamics and pharmacokinetics of these compounds in biological systems jst.go.jp. Generally, the glycosylated forms (glycosides) tend to exhibit higher activity compared to their corresponding sugar-free aglycones researchgate.netjst.go.jp. The specific type and number of sugar units can lead to variations in activity and pharmacological profiles wikipedia.orgnih.gov. This compound is characterized by a beta-D-diginoside moiety at the C-3 position ontosight.ai. Studies on other glycosides have demonstrated that modifications to glycosidic linkages can impact biological activity researchgate.net.

Influence of Steroid Nucleus Modifications

Modifications to the steroid nucleus, the core structure of cardenolides, are known to have a profound impact on their biological activity researchgate.net. The characteristic cis-fused C/D rings and the presence of a 14β-hydroxy group are considered crucial structural features for the activity of cardiotonic steroids mdpi.com. The specific stereochemistry of the steroid nucleus, particularly the cis conformation between certain rings, is important for the inhibitory activity against Na/K-ATPase ontosight.ai. Substituents at various positions on the steroid core, such as hydroxyl, formyl, or acetyl groups at C16, can also influence activity ikiam.edu.ec. For instance, studies on bufadienolides, a related class of cardiotonic steroids, have shown that acetylation at the 3β-hydroxyl group, an 11α-hydroxyl substituent, and an aldehyde group at C19 can enhance antitumor effects, while other modifications may decrease activity mdpi.com. The introduction of a C-5β-OH group has been shown to improve antiherpes activity in some cardenolides researchgate.net. Modifications to the steroid nucleus are often pursued synthetically to alter the pharmacokinetic and pharmacodynamic properties of these compounds ontosight.ai.

Computational Chemistry Approaches in SAR

Computational chemistry methods are increasingly utilized in SAR studies of natural products like this compound and its analogs, providing valuable insights into their interactions with biological targets and helping to predict the effects of structural modifications nih.govresearchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate chemical structure descriptors with biological activity researchgate.netifpan.edu.pl. These models can be used to predict the activity of new or untested compounds and to identify the key structural features that contribute to activity. QSAR studies on cardenolides have helped to understand the relationship between structural properties and antiproliferative activity, highlighting the importance of factors such as substituents at C-3, molecular lipophilicity, and hydrogen bond accepting capabilities researchgate.net. While specific QSAR models focused solely on this compound are not extensively detailed in the provided snippets, QSAR is a recognized approach in the broader study of cardenolide SAR researchgate.net.

Molecular Modeling Studies

Molecular modeling techniques, such as molecular docking, are widely applied to study the interactions between small molecules like this compound and their protein targets, such as Na/K-ATPase nih.govnih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org. Molecular docking simulations predict the preferred binding orientation and affinity of a ligand within a protein's binding site, providing a molecular-level understanding of the interaction researchgate.netifpan.edu.pl. These studies can help to explain observed differences in activity between related compounds and guide the design of analogs with improved binding characteristics nih.govnih.govresearchgate.net. Molecular modeling is an established strategy in SAR analysis and lead optimization nih.govresearchgate.net.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure and properties of molecules mdpi.comfrontiersin.org. In the context of SAR studies, DFT can be applied to determine the optimized geometries and electronic distributions of this compound and its derivatives, which can provide insights into their reactivity and interactions frontiersin.orgcas.cnkib.ac.cnresearchgate.net. DFT calculations have been specifically used in studies involving derivatives of this compound, for instance, in determining the configurations of specific carbon atoms frontiersin.orgcas.cnkib.ac.cn. These theoretical calculations complement experimental data and other computational methods in building a comprehensive understanding of how molecular structure dictates biological activity.

Compound Table

Compound NamePubChem CID
This compound441840
Oleandrin (B1683999)457766
Ouabain3639
Digoxin2796
Digitoxin (B75463)441177
Adynerigenin54680456
Digitoxigenin441351
Strophanthidin8525
(+)-Strebloside162198128
Gomphoside155287
Neritaloside119542
Odoroside A123040
Odoroside H123041
Vanderoside132806
Acovenoside A441773
Bufalin5469055
Oleandrigenin54680455

Interactive Data Table Example (Illustrative - Data based on search results where available)

Advanced Analytical Methodologies for Research

Isolation and Purification Techniques

Isolating adynerin (B141054) from its source material and purifying it to a sufficient degree are critical initial steps in many research endeavors. These processes aim to separate this compound from other co-occurring compounds, which can interfere with subsequent analyses or biological assays.

Chromatography (Column Chromatography, HPLC, TLC)

Chromatographic methods are widely employed for the isolation and purification of natural products like this compound due to their ability to separate compounds based on differential partitioning between a stationary and a mobile phase jocpr.comenerg-en.ro.

Column chromatography, often utilizing stationary phases such as silica (B1680970) gel, has been historically used in the isolation of cardiac glycosides, including those found alongside this compound google.com. By selecting appropriate mobile phases, researchers can elute compounds based on their polarity or other chemical properties, allowing for the collection of fractions enriched in this compound. google.com

High-Performance Liquid Chromatography (HPLC) offers a more refined and efficient approach to purification, providing higher resolution and faster separation times compared to traditional column chromatography jocpr.com. Preparative HPLC can be used to purify larger quantities of this compound once initial enrichment steps have been performed. Analytical HPLC is also vital for monitoring the purity of fractions collected during isolation procedures. jocpr.com

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective technique for monitoring the progress of isolation and purification steps cabidigitallibrary.orgmdpi.com. By comparing the retention factor (Rf) of spots in the extract or fractions to that of an this compound standard, researchers can quickly assess the presence and relative purity of the compound cabidigitallibrary.org. TLC is often used for preliminary analysis of plant extracts and for guiding fraction collection during column chromatography. cabidigitallibrary.orgmdpi.com

Extraction Methods

The initial step in isolating this compound from plant material involves extraction, where the compound is selectively dissolved from the plant matrix into a solvent. The efficiency of the extraction process is influenced by factors such as the solvent choice, temperature, time, and the nature of the plant material mdpi.comksu.edu.sa.

Various solvents and extraction techniques can be employed. For instance, methanol (B129727) has been used to extract compounds, including this compound, from Nerium odorum leaves google.com. The extraction process may involve grinding the plant material and then treating it with the solvent, potentially with heating or sonication to enhance the extraction yield google.comikiam.edu.eczju.edu.cn. After extraction, the solvent is typically concentrated to obtain a crude extract enriched in the target compounds google.comikiam.edu.ec. Liquid-liquid extraction using different solvents like ethyl acetate (B1210297) or chloroform (B151607) can be subsequently used to further partition and purify this compound from the crude extract google.comcabidigitallibrary.org. Solid-phase extraction (SPE) is another technique used for sample purification, offering advantages in terms of simplicity and recovery rate researchgate.netfrontiersin.org.

Quantitative Determination in Research Matrices

Accurate quantification of this compound is essential for pharmacokinetic studies, toxicological assessments, and understanding its distribution in biological systems or concentration in plant extracts. Highly sensitive and specific analytical techniques are required for this purpose.

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS)

UPLC-MS/MS is a powerful and widely used technique for the quantitative determination of this compound in complex biological matrices such as plasma researchgate.netarabjchem.orgresearchgate.net. This method combines the high chromatographic resolution of UPLC with the sensitivity and specificity of tandem mass spectrometry.

In a UPLC-MS/MS method developed for the determination of this compound in rat plasma, a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) was used with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid researchgate.netarabjchem.org. Detection was performed using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) researchgate.netarabjchem.org. For this compound, the transition of m/z 534 to 113 was monitored for quantitative analysis researchgate.netarabjchem.org. This method demonstrated good selectivity, with no significant interference from endogenous components observed at the retention time of this compound arabjchem.org. The lower limit of quantification (LLOQ) for this compound in rat plasma was reported as 0.5 ng/mL, with a detection limit (LOD) of 0.15 ng/mL arabjchem.org.

An example of UPLC-MS/MS conditions for this compound analysis in rat plasma is shown below:

ParameterCondition
ColumnUPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) researchgate.netarabjchem.org
Column Temperature40 °C researchgate.netarabjchem.org
Mobile PhaseAcetonitrile–water (0.1% formic acid) researchgate.netarabjchem.org
ElutionGradient researchgate.netarabjchem.org
Flow Rate0.4 mL/min researchgate.netarabjchem.org
Detection ModeESI+, MRM researchgate.netarabjchem.org
This compound MRMm/z 534 → 113 researchgate.netarabjchem.org
Internal Standardm/z 237 → 135 (Curdione) researchgate.netarabjchem.org

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with UV detection or mass spectrometry (HPLC-MS/MS), is also used for the quantitative analysis of this compound jkchemical.com222.198.130cmes.org. While UPLC-MS/MS generally offers higher sensitivity and speed, HPLC remains a valuable tool, particularly when high sensitivity is not the primary requirement or for matrices where UPLC resolution is not essential.

HPLC methods for cardiac glycosides often utilize reversed-phase columns and mobile phases consisting of mixtures of water and organic solvents such as acetonitrile or methanol cabidigitallibrary.orgzju.edu.cn. UV detection is possible if this compound possesses a chromophore that absorbs UV light at a suitable wavelength. However, for increased specificity and sensitivity, particularly in complex biological samples, coupling HPLC with mass spectrometry is preferred frontiersin.org222.198.130cmes.org.

Method Development and Validation for Research Applications

Developing and validating analytical methods for this compound are crucial steps to ensure the reliability, accuracy, and consistency of the results obtained adryan.comemerypharma.comlabmanager.com. Method development involves selecting and optimizing the appropriate extraction, separation, and detection techniques for the specific matrix and research objective emerypharma.comlabmanager.com. This includes choosing suitable solvents, chromatographic columns, mobile phases, and detector parameters. emerypharma.comlabmanager.com

Method validation is the process of demonstrating that the developed method is suitable for its intended purpose adryan.comemerypharma.comlabmanager.com. Key validation parameters typically assessed include:

Specificity/Selectivity: The ability of the method to uniquely measure this compound in the presence of other components in the sample matrix adryan.comemerypharma.com.

Accuracy: The closeness of the measured value to the true value adryan.comemerypharma.com.

Precision: The reproducibility of the results under the same conditions (intra-day precision) and over a period of time or under different conditions (inter-day precision) adryan.comemerypharma.com.

Linearity and Range: The ability of the method to yield results that are directly proportional to the concentration of this compound within a defined range adryan.comemerypharma.com.

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected adryan.comemerypharma.com.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable accuracy and precision adryan.comemerypharma.com.

Recovery: The efficiency of the extraction process in recovering this compound from the sample matrix researchgate.netfrontiersin.orgscielo.br.

Stability: The stability of this compound in the sample matrix and in analytical solutions over time and under different storage conditions arabjchem.org.

Validation ensures that the analytical method is robust and reliable for the intended research application, whether it is quantifying this compound in plant extracts or determining its concentration in biological fluids for pharmacokinetic studies researchgate.netarabjchem.orgemerypharma.com.

Application in Pharmacokinetic Study Methodologies in Animal Models

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. In the context of this compound research, animal models, particularly rats, have been utilized to investigate its pharmacokinetic profile. These studies employ advanced analytical methodologies to accurately quantify this compound concentrations in biological matrices over time, providing insights into its behavior in vivo.

A key analytical technique applied in the pharmacokinetic study of this compound in rat plasma is Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) arabjchem.orgresearchgate.net. This method offers high sensitivity and selectivity, essential for detecting and quantifying the compound at potentially low concentrations in complex biological samples arabjchem.org.

Detailed Research Findings and Methodologies:

A study investigating the pharmacokinetic differences of this compound in rats employed a UPLC–MS/MS method for the determination of this compound concentrations in rat plasma arabjchem.orgresearchgate.net. The study involved administering this compound via different routes to rats arabjchem.orgresearchgate.net. Blood samples were collected at various time points post-administration, processed to obtain plasma, and then prepared for UPLC–MS/MS analysis arabjchem.org.

The sample preparation typically involves protein precipitation, a common technique for removing interfering proteins from plasma samples arabjchem.org. In this specific study, a mixture of acetonitrile and methanol (9:1, v/v) containing an internal standard, curdione (B1662853), was used for protein precipitation arabjchem.org. The supernatant was then subjected to UPLC–MS/MS analysis arabjchem.org.

The UPLC system utilized a BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 40°C arabjchem.orgresearchgate.net. Gradient elution was performed using a mobile phase consisting of acetonitrile and water containing 0.1% formic acid at a flow rate of 0.4 mL/min arabjchem.orgresearchgate.net. The total elution time was 4 minutes arabjchem.orgresearchgate.net.

For detection and quantification, a tandem mass spectrometer operating in electrospray ionization (ESI) positive ion mode was used in multiple reaction monitoring (MRM) mode arabjchem.orgresearchgate.net. Specific precursor-to-product ion transitions were monitored for this compound (m/z 534 → 113) and the internal standard, curdione (m/z 237 → 135) arabjchem.orgresearchgate.net.

Pharmacokinetic parameters were subsequently determined using non-compartmental analysis with specialized software arabjchem.orgresearchgate.net. The study successfully applied this UPLC–MS/MS method to investigate the pharmacokinetics of this compound in rats following different administration routes arabjchem.orgresearchgate.net.

Data Table: Bioavailability of this compound in Rats

Based on the pharmacokinetic study using UPLC-MS/MS in rats, the bioavailability of this compound was determined for different routes of administration researchgate.net.

Administration RouteBioavailability (%)
Oral (Gavage)7.0
Sublingual Intravenous (IV)93.1

Note: This table presents data extracted from research findings on this compound pharmacokinetics in rats.

These findings highlight a significant difference in the systemic exposure of this compound depending on the route of administration in rats, with intravenous administration resulting in substantially higher bioavailability compared to oral administration researchgate.net. This type of detailed pharmacokinetic data obtained through advanced analytical methods like UPLC-MS/MS in animal models is vital for understanding the in vivo behavior of this compound.

Ecological Roles and Chemical Ecology of Adynerin

ADYNERIN (B141054) as a Natural Product in Plant Defense

Plants produce a diverse array of secondary metabolites that serve as defenses against environmental stresses, including herbivore attacks and injuries innovareacademics.inmdpi.com. This compound, as a cardiac glycoside, is a potent compound known for its toxicity to various organisms rsc.orgnih.gov. The presence of cardenolides like this compound in Nerium oleander contributes to the plant's defense strategy, making it unpalatable or toxic to many potential herbivores rsc.orgresearchgate.net. This acts as a constitutive defense mechanism, present in the plant tissues even without direct attack mdpi.com.

Role in Plant-Herbivore Interactions

This compound plays a significant role in the complex interactions between plants and herbivores mdpi.comgrc.org. As a toxic secondary metabolite, it can deter generalist herbivores from feeding on plants that contain it nih.gov. However, some specialized herbivores, such as the monarch butterfly (Danaus plexippus), have evolved mechanisms to tolerate or even sequester cardenolides like those found in milkweeds (Asclepias spp., also in the Apocynaceae family), utilizing these toxins for their own defense against predators nih.gov. While the specific interaction of this compound with specialized herbivores is an area of ongoing research, the general principle of cardenolides influencing herbivore behavior and adaptation is well-established nih.gov. The concentration and specific type of cardenolide can vary within a plant and across different plant species, influencing the degree of deterrence or the ability of herbivores to adapt nih.gov.

Chemotaxonomic Significance within Apocynaceae Family

The presence and distribution of specific secondary metabolites, including cardenolides like this compound, can be valuable markers for chemotaxonomy – the classification of organisms based on their chemical composition dokumen.pubresearchgate.net. The Apocynaceae family is known to be rich in various secondary metabolites, including alkaloids and cardiac glycosides rsc.orgdokumen.pub. The consistent isolation of this compound from Nerium species within this family supports its role as a chemotaxonomic marker for this genus or closely related taxa wikidata.orgdokumen.pub. Studies on the chemical profiles of different species within Apocynaceae can help to understand evolutionary relationships and refine taxonomic classifications based on shared biochemical pathways for producing such compounds dokumen.pubresearchgate.net.

Synthetic and Semi Synthetic Research Approaches

Partial Synthesis of Adynerigenin

The structure of adynerigenin has been established through methods including degradation and partial synthesis. biocrick.comchemfaces.comsemanticscholar.org Early research in the 1960s contributed to the understanding of adynerigenin's constitution as 3β-hydroxy-8,14β-epoxy-5β-card-20(22)-enolide. biocrick.comchemfaces.comsemanticscholar.org Partial synthesis approaches often start from readily available steroid precursors and involve a series of chemical transformations to build the specific features of the adynerigenin structure, such as the 8,14β-epoxy linkage and the butenolide ring at C17. While specific detailed steps for the partial synthesis of adynerigenin are not extensively detailed in the provided snippets, the establishment of its structure through this method highlights the feasibility of converting related natural products or steroid intermediates into adynerigenin. biocrick.comchemfaces.comsemanticscholar.org

Strategies for Derivatization and Analog Creation

The creation of adynerin (B141054) analogs and derivatives is a key area of research, often aiming to modify properties or explore structure-activity relationships. Derivatization strategies for cardenolides, including those related to this compound, involve modifications to the steroid core or the sugar moiety. nih.govresearchgate.netacs.org

Common strategies for derivatization include:

Modification of Hydroxyl Groups: Introduction of protecting groups, acylation, or alkylation of the hydroxyl groups, particularly at C3 and other positions on the steroid or sugar.

Alterations to the Butenolide Ring: Modifications to the α,β-unsaturated lactone ring at C17.

Sugar Moiety Modifications: Changing the type of sugar, modifying the linkages between sugar units, or altering functional groups on the sugar.

For instance, the synthesis of cardenolide analogs with modified C17 β-side chains has been reported, demonstrating the potential for creating derivatives with altered biological activity. nih.gov Chemical derivatization can also be employed to enhance detection sensitivity in analytical techniques like mass spectrometry. researchgate.netacs.org

Challenges and Advances in Total Synthesis Relevant to Cardenolides

The total synthesis of cardenolides, including the aglycones like adynerigenin, presents significant synthetic challenges due to their complex, highly oxygenated steroid structures and the presence of the butenolide ring. mdpi.comnih.govrsc.orgumich.edu Key challenges include:

Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers. Cardenolides possess a rigid steroid core with specific ring fusions (e.g., cis C/D ring fusion) and numerous stereogenic centers. rsc.orgacs.orgresearchgate.net

Introduction of Oxygenation: Incorporating hydroxyl and epoxy groups at specific, often hindered, positions (e.g., the 8,14β-epoxy in adynerigenin). rsc.org

Construction of the Butenolide Ring: Attaching the α,β-unsaturated five-membered lactone ring at the C17 position with the correct β-orientation. mdpi.comnih.govrsc.orgrsc.org

Despite these challenges, significant advances have been made in the total synthesis of cardenolides. Recent strategies have focused on convergent approaches, assembling the steroid skeleton from smaller, pre-functionalized fragments. rsc.org Metal-catalyzed cross-coupling reactions, such as the Stille coupling, have proven effective for the stereoselective installation of the C17 butenolide moiety. mdpi.comnih.govrsc.orgrsc.org Other advancements include the development of versatile strategies to access cardenolides from readily available starting materials, employing sequences involving dearomative cyclization, stereoselective reductions, epoxidation, and cross-coupling reactions. thieme-connect.com The synthesis of highly oxygenated cardenolides like ouabagenin, which shares structural complexities with adynerigenin, highlights the progress in overcoming these synthetic hurdles through innovative strategies and catalytic methods. rsc.orgumich.edu

Interactions with Biological Systems and Emerging Research Avenues Pre Clinical Focus

Role in Metabolic Regulation

Adynerin (B141054) has been identified as a differential metabolite in the context of metabolic regulation. A study investigating alterations in microbiota and metabolites related to spontaneous diabetes and pre-diabetes in rhesus macaques found this compound to be down-regulated in macaques with impaired glucose regulation (IGR). nih.gov This suggests a potential involvement of this compound in the metabolic changes associated with impaired glucose regulation in this primate model. Differential metabolites in IGR macaques were found to be enriched in protein digestion and amino acid biosynthesis pathways. nih.gov Rhesus macaques are considered valuable models for studying glucose metabolism and insulin (B600854) resistance due to their physiological similarities to humans. nih.govnih.gov

Table 1: Differential Metabolite in IGR Rhesus Macaques

MetaboliteRegulation in IGR MacaquesAssociated Pathways (Differential Metabolites)
This compoundDown-regulatedProtein digestion, amino acid biosynthesis

Combination Studies with Other Agents in Pre-clinical Cancer Models

Pre-clinical research has explored the potential of this compound, particularly in the context of Nerium oleander extracts, in combination studies with other agents in cancer models. Nerium oleander extracts, containing cardiac glycosides like this compound and oleandrin (B1683999), have been investigated for their anti-tumoral activity. drozel.orgmedicinacomplementar.com.br Early screening efforts by the National Cancer Institute (NCI) in the U.S. tested this compound against various cancer cell lines, including KB, P388, and L1210. drozel.orgmedicinacomplementar.com.br While this compound showed activity against KB tumor cells, it was found to be inactive against P388 and L120 cell lines in these initial screens. drozel.orgmedicinacomplementar.com.br

More recent research focuses on the potential for synergistic effects when combining natural compounds or plant extracts with conventional chemotherapeutic agents in cancer cell lines. brieflands.com Although specific detailed research findings on this compound combination studies with conventional chemotherapeutic agents in cell lines with citations glpbio.com and nih.gov were not directly found in the search results, the broader context of investigating Nerium oleander extracts and other cardiac glycosides in cancer research suggests this is an active area of pre-clinical investigation. Studies on other compounds have shown that combining phytochemicals with chemotherapeutic drugs can enhance efficacy and overcome drug resistance in cancer cell lines by augmenting anti-proliferative potential, increasing apoptosis induction, and inhibiting migration. brieflands.commdpi.com The rationale behind such combinations is to potentially enhance therapeutic outcomes, reduce required doses of conventional agents, and mitigate side effects. brieflands.com

Novel Biological Activities under Investigation

Beyond its established role as a cardiac glycoside, this compound and the plant extracts containing it are being investigated for other biological activities. These include anti-inflammatory, antimicrobial, and antioxidant properties. vulcanchem.comimpactfactor.orgarabjchem.orgresearchgate.netresearchgate.netoaji.netresearchgate.netjabonline.in

Anti-inflammatory properties: Nerium oleander, a source of this compound, has been reported to possess anti-inflammatory properties. impactfactor.orgarabjchem.orgresearchgate.net

Antimicrobial properties: Extracts of Nerium indicum (a related species) containing this compound have shown antibacterial and antifungal activities in pre-clinical evaluations. researchgate.netjabonline.insemanticscholar.org Studies have demonstrated the effectiveness of these extracts against various bacterial strains, including both Gram-negative and Gram-positive bacteria. jabonline.insemanticscholar.org

Antioxidant properties: The antioxidant activity of Nerium oleander extracts, which contain this compound, has been evaluated in various in vitro models. oaji.netresearchgate.netskbu.ac.in These extracts have shown considerable scavenging capacity and reducing power. oaji.netresearchgate.net

Table 2: Investigated Novel Biological Activities of this compound (and source plant extracts)

Biological ActivityEvidence Type (Pre-clinical)Notes
Anti-inflammatoryReported property of Nerium oleander extracts. impactfactor.orgarabjchem.orgresearchgate.net
AntimicrobialDemonstrated in Nerium species extracts.Activity against bacterial and fungal strains. researchgate.netjabonline.insemanticscholar.org
AntioxidantDemonstrated in Nerium oleander extracts.Scavenging capacity and reducing power observed in in vitro models. oaji.netresearchgate.netskbu.ac.in

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways targeted by ADYNERIN, and how can researchers validate these interactions experimentally?

  • Methodological Answer : Use in vitro binding assays (e.g., surface plasmon resonance) and in vivo knockout models to confirm target engagement. For pathway validation, employ transcriptomic profiling (RNA-seq) or proteomic analysis to observe downstream effects. Ensure controls include non-targeted pathways to isolate specificity .
  • Key Considerations : Replicate experiments across multiple cell lines or organisms to account for biological variability. Report statistical significance using tools like ANOVA for multi-group comparisons .

Q. How can researchers accurately quantify this compound in complex biological matrices?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to ensure accuracy and precision .
  • Data Integrity : Adhere to ISO/IEC 17025 standards for calibration and document all instrument parameters to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported mechanisms of this compound across studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., dosage, model systems). Use meta-analysis to quantify effect sizes and heterogeneity. For experimental validation, apply factorial design to test interactions between critical variables (e.g., pH, temperature) .
  • Contradiction Analysis : Classify contradictions into principal (core mechanism) and secondary (context-dependent effects) using dialectical analysis frameworks . Prioritize resolving principal contradictions through controlled replication studies .

Q. What strategies optimize the synthesis of this compound analogs while maintaining bioactivity?

  • Methodological Answer : Employ computational chemistry (e.g., molecular docking) to predict structural modifications. Validate via parallel synthesis and structure-activity relationship (SAR) studies. Use response surface methodology (RSM) to optimize reaction conditions (e.g., catalyst concentration, reaction time) .
  • Quality Control : Characterize analogs using nuclear magnetic resonance (NMR) and X-ray crystallography. Compare bioactivity via dose-response curves (IC50/EC50) in standardized assays .

Q. How can researchers ensure ethical and statistically robust human trials for this compound-derived therapeutics?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design. Use stratified randomization to control for confounding variables (e.g., age, comorbidities). Pre-register protocols on platforms like ClinicalTrials.gov to mitigate bias .
  • Ethical Compliance : Obtain informed consent with explicit disclosure of risks/benefits. Include a Data Safety Monitoring Board (DSMB) for interim analyses .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike Information Criterion (AIC). For outliers, apply Grubbs’ test or robust regression techniques .
  • Visualization : Use Prism or R/shiny for dynamic plotting of confidence intervals and residuals .

Q. How should researchers address incomplete datasets in longitudinal studies of this compound’s effects?

  • Methodological Answer : Apply multiple imputation (MI) for missing data, ensuring <20% missingness. Validate imputation accuracy via sensitivity analysis. For longitudinal trends, use mixed-effects models to account for individual variability .

Experimental Design & Peer Review

Q. What criteria define a high-quality research question for this compound-related studies?

  • Methodological Answer : Align with the FINER framework:

  • Feasible : Ensure access to specialized instrumentation (e.g., cryo-EM for structural studies).
  • Novel : Address gaps identified in systematic reviews (e.g., understudied off-target effects).
  • Ethical : Comply with ICH-GCP guidelines for human/animal research .

Q. How can researchers enhance reproducibility in this compound experiments?

  • Methodological Answer : Share raw data and code via repositories like Zenodo or GitHub. Use electronic lab notebooks (ELNs) for real-time documentation. Include detailed reagent lot numbers and instrument calibration logs in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.